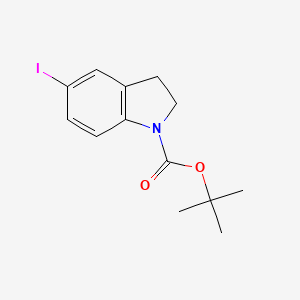

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, also known as tert-butyl 5-iodo-1-indolinecarboxylate, is a chemical compound with the molecular formula C13H16INO2 . It has a molecular weight of 345.18 . The compound is a tan solid .

Molecular Structure Analysis

The InChI code for 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is 1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a tan solid . It has a molecular weight of 345.18 . The InChI code provides a representation of its molecular structure .科学的研究の応用

Synthesis Methods

Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Compounds : This study describes a method to synthesize tert-butyl esters of indole-5-carboxylic acid and related heterocyclic carboxylic acids, like benzofuran- and benzothiophene-5-carboxylic acid. These compounds were accessed by reacting the relevant carboxylic acids with tert-butyl trichloroacetimidate (Fritsche, Deguara, & Lehr, 2006).

Spirocyclic Indoline Lactone Synthesis : The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate led to the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This compound was obtained in high yield and serves as a key intermediate for further chemical transformations (Hodges, Wang, & Riley, 2004).

Atropisomerism in Monopyrroles : Research on iodopyrroles and related derivatives demonstrated the occurrence of atropisomerism due to restricted rotation about the C(4)–C(1′) bond. This phenomenon is influenced by the presence of bulky tert-butyl groups and ortho effects from sterically crowded pyrrole structures (Boiadjiev & Lightner, 2002).

Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters : This study synthesized 4-chloroindole-3-acetic acid and its esters, including the tert-butyl ester, and examined their biological activities. It was observed that these compounds exhibit significant growth modulation effects in various plant systems (Katayama, 2000).

Synthesis of Functionalised 5-Amino-3,4-Dihydro-2H-Pyrrole-2-Carboxylic Acid Esters : A novel approach was developed to synthesize highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters using tert-butyl esters as intermediates. This method was notable for its high yield and diastereoselectivity, and was carried out under environmentally benign conditions (Meninno, Carratù, Overgaard, & Lattanzi, 2021).

Solvent-Free Cleavage of tert-Butyl Esters under Microwave Conditions : A method for the solvent-free cleavage of tert-butyl esters using microwave irradiation was developed. This technique offers an efficient and environmentally friendly alternative for deprotecting carboxylic acids (Park & Park, 2009).

将来の方向性

Indole derivatives, such as 5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester, have attracted increasing attention in recent years due to their biological activities . Future research may focus on the development of novel synthesis methods for these compounds and further exploration of their biological activities .

特性

IUPAC Name |

tert-butyl 5-iodo-2,3-dihydroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRPICDZEUAKMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623724 |

Source

|

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | |

CAS RN |

503614-74-2 |

Source

|

| Record name | tert-Butyl 5-iodo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1358318.png)

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)